LY219703

Description

Properties

CAS No. |

156281-08-2 |

|---|---|

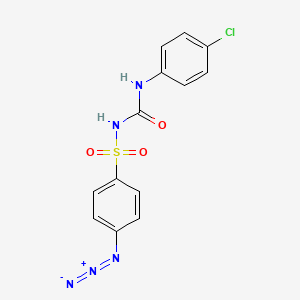

Molecular Formula |

C13H10ClN5O3S |

Molecular Weight |

351.77 g/mol |

IUPAC Name |

1-(4-azidophenyl)sulfonyl-3-(4-chlorophenyl)urea |

InChI |

InChI=1S/C13H10ClN5O3S/c14-9-1-3-10(4-2-9)16-13(20)18-23(21,22)12-7-5-11(6-8-12)17-19-15/h1-8H,(H2,16,18,20) |

InChI Key |

QEXCYFHKBGDUDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-])Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY 219703 LY-219703 LY219703 N-(4-azidophenylsulfonyl)-N'-(4-chlorophenyl)urea |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to LY219703: A Photoaffinity Probe for Antitumor Diarylsulfonylurea Research

Authored by: Gemini AI

Date: 2025-12-09

Abstract

LY219703, chemically known as N-(4-azidophenylsulfonyl)-N'-(4-chlorophenyl)urea, is a crucial research tool in the field of oncology, specifically in the study of antitumor diarylsulfonylureas. As a photoaffinity analogue of the antitumor agent sulofenur (B34691), this compound has been instrumental in elucidating the intracellular distribution and binding characteristics of this class of compounds. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, primary applications, detailed experimental protocols, and key quantitative data, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic diarylsulfonylurea derivative designed for photoaffinity labeling studies. Its structural similarity to sulofenur, a compound with known antitumor properties, allows it to competitively bind to the same intracellular targets. The key feature of this compound is the presence of an azido (B1232118) group, which upon photoactivation with ultraviolet (UV) light, forms a highly reactive nitrene intermediate that can covalently bond to nearby molecules. This property enables the permanent tagging and subsequent identification of the binding sites of diarylsulfonylureas within cancer cells.

The primary application of this compound is as a molecular probe to investigate the mechanism of action of antitumor diarylsulfonylureas. By tracing its distribution and binding partners within cancer cells, researchers can gain insights into how these drugs exert their cytotoxic effects.

Physicochemical Properties

| Property | Value |

| Chemical Name | N-(4-azidophenylsulfonyl)-N'-(4-chlorophenyl)urea |

| Synonyms | This compound |

| Molecular Formula | C₁₃H₁₀ClN₅O₃S |

| Molecular Weight | 367.77 g/mol |

| Class | Antitumor Diarylsulfonylurea, Photoaffinity Label |

Primary Application: A Research Tool in Oncology

The principal use of this compound is in experimental oncology to identify the cellular targets of antitumor diarylsulfonylureas. Its application in human colon adenocarcinoma cell lines has demonstrated its utility in understanding the pharmacology of this class of drugs.

Mechanism of Action as a Photoaffinity Probe

The utility of this compound is centered around its photoactivatable nature. The process can be summarized in the following logical workflow:

Caption: Workflow of this compound as a photoaffinity probe.

Quantitative Data

The following tables summarize key quantitative findings from studies utilizing this compound in the human colon adenocarcinoma cell line GC3/c1.

Table 1: Cytotoxicity of this compound and Sulofenur

| Compound | IC₅₀ (μM) in GC3/c1 cells | IC₅₀ (μM) in ISCU-resistant subline |

| This compound | 15 | 180 |

| Sulofenur (ISCU) | 40 | 250 |

Data from Houghton et al., Biochemical Pharmacology, 1995.[1]

Table 2: Cellular Accumulation and Displacement of [³H]this compound

| Condition | Effect on [³H]this compound Accumulation |

| Incubation with Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) | Inhibition of concentrative accumulation |

| Co-incubation with increasing concentrations of Sulofenur (ISCU) | Progressive decrease in accumulation |

| Addition of 500 μM ISCU to cells at steady state with 1 μM [³H]this compound | Rapid displacement of [³H]this compound |

Data from Houghton et al., Biochemical Pharmacology, 1995.[1]

Table 3: Subcellular Distribution of Radiolabel from [³H]this compound after Photoactivation

| Subcellular Fraction | Percentage of Total Radiolabel |

| Nuclei | ~6% |

| Mitochondria | ~52% |

| Microsomal Fraction | ~26% |

| Particulate Components (Total) | 89% |

Data from Houghton et al., Biochemical Pharmacology, 1995.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the foundational research.

Cell Culture

-

Cell Line: GC3/c1 human colon adenocarcinoma cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂ in air.

Cytotoxicity Assay

-

Plate cells in 24-well plates at a density of 1 x 10⁴ cells per well.

-

Allow cells to attach for 24 hours.

-

Expose cells to a range of concentrations of this compound or sulofenur for 7 days.

-

At the end of the incubation period, remove the medium and fix the cells with 10% trichloroacetic acid.

-

Stain the cells with 0.4% sulforhodamine B in 1% acetic acid.

-

Wash with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with 10 mM Tris base.

-

Measure the absorbance at 564 nm to determine cell density.

-

Calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Cellular Accumulation of [³H]this compound

-

Plate GC3/c1 cells in 6-well plates.

-

Incubate the cells with [³H]this compound at a concentration of 1 μM.

-

At various time points, wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with 0.5 M NaOH.

-

Determine the radioactivity in the cell lysates using a scintillation counter.

-

Measure the protein content of the lysates to normalize the data.

Photoaffinity Labeling

-

Incubate GC3/c1 cells with [³H]this compound (e.g., 1 μM) to allow for cellular uptake.

-

Wash the cells to remove unbound drug.

-

Expose the cells to UV light (e.g., 366 nm) for a specified duration (e.g., 5-30 minutes) on ice.

-

Harvest the cells for subsequent analysis.

Subcellular Fractionation

Caption: Experimental workflow for subcellular fractionation.

-

Following photoaffinity labeling, harvest the cells by scraping.

-

Resuspend the cells in a hypotonic buffer and homogenize using a Dounce homogenizer.

-

Perform differential centrifugation to separate the different subcellular fractions as outlined in the diagram above.

-

Determine the radioactivity in each fraction to quantify the distribution of covalently bound [³H]this compound.

Signaling and Mechanistic Insights

While the precise signaling pathways affected by diarylsulfonylureas are not fully elucidated, research involving this compound suggests a significant role for mitochondria. The high accumulation of the drug in mitochondria points to this organelle as a primary target.

Caption: Proposed mechanism of action of diarylsulfonylureas.

The accumulation of diarylsulfonylureas in mitochondria appears to be dependent on the mitochondrial membrane potential. This accumulation may lead to the disruption of oxidative phosphorylation and other mitochondrial functions, ultimately contributing to the cytotoxic effects observed in cancer cells.

Conclusion

This compound serves as an invaluable tool for researchers investigating the anticancer mechanisms of diarylsulfonylureas. Its ability to covalently label its binding partners upon photoactivation has provided critical insights into the subcellular localization of these drugs, with a particular emphasis on the mitochondria. The detailed protocols and quantitative data presented in this guide offer a solid foundation for future research aimed at identifying the specific molecular targets and further unraveling the complex signaling pathways involved in the antitumor activity of this promising class of compounds.

References

LY219703 as a Photoaffinity Analog of Sulofenur: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of LY219703, a photoaffinity analog of the antitumor diarylsulfonylurea, sulofenur (B34691). Sulofenur has demonstrated efficacy against a range of solid tumors; however, its precise mechanism of action has been the subject of ongoing investigation. Photoaffinity labeling is a powerful technique to identify and characterize the cellular targets of bioactive small molecules. This compound was developed as a tool to elucidate the intracellular distribution and binding partners of sulofenur, thereby shedding light on its mechanism of action. This document details the comparative cytotoxicity, proposed mechanisms, and experimental protocols relevant to the use of this compound as a molecular probe.

Core Concepts: Photoaffinity Labeling

Photoaffinity labeling is a technique used to identify the binding partners of a ligand within a complex biological sample. The process involves a photoaffinity probe, which is a molecule that has three key features:

-

A recognition element: This is structurally similar to the ligand of interest (in this case, sulofenur) and binds to the same target(s).

-

A photoreactive group: A chemical moiety (often an aryl azide) that is chemically inert until activated by UV light. Upon activation, it forms a highly reactive species that covalently bonds to nearby molecules.

-

A reporter tag (optional but common): A tag, such as biotin (B1667282) or a radioisotope, that allows for the detection and isolation of the probe-target complex.

The general workflow for photoaffinity labeling is depicted below.

Comparative Cytotoxicity of this compound and Sulofenur

This compound was designed to mimic the biological activity of sulofenur to ensure that it interacts with the same cellular targets. Studies have shown that this compound is a more potent cytotoxic agent than sulofenur against the human colon adenocarcinoma cell line GC3/c1. Furthermore, a subline of these cells selected for resistance to sulofenur demonstrated cross-resistance to this compound, strongly suggesting a similar mechanism of action or resistance.

| Compound | Cell Line | Relative Cytotoxicity | IC50 (µM) |

| Sulofenur | GC3/c1 (Colon Adenocarcinoma) | Less Potent | Data not available in searched literature |

| This compound | GC3/c1 (Colon Adenocarcinoma) | More Potent | Data not available in searched literature |

Mechanism of Action of Sulofenur

The precise molecular targets of sulofenur that mediate its antitumor activity are not fully elucidated. However, a significant body of evidence points to the mitochondria as a key site of action. Sulofenur has been shown to act as an uncoupler of oxidative phosphorylation in mitochondria. This action disrupts the mitochondrial membrane potential, leading to a decrease in ATP synthesis and potentially triggering downstream apoptotic pathways.

The use of this compound as a photoaffinity probe aims to identify the specific mitochondrial (and other cellular) proteins that sulofenur interacts with to exert this effect.

Experimental Protocols

The following are detailed, synthesized protocols for key experiments involving this compound and sulofenur, based on published methodologies.

Protocol 1: Determination of Cytotoxicity by MTT Assay

This protocol is for determining the IC50 values of sulofenur and this compound.

Materials:

-

Human colon adenocarcinoma cells (e.g., GC3/c1)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well cell culture plates

-

Sulofenur and this compound stock solutions in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of sulofenur and this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Photoaffinity Labeling with [³H]this compound

This protocol describes the use of radiolabeled this compound to identify target proteins.

Materials:

-

[³H]this compound

-

GC3/c1 cells

-

Phosphate-buffered saline (PBS)

-

UV lamp (e.g., 365 nm)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE equipment

-

Scintillation counter

-

For competition experiments: unlabeled sulofenur

Procedure:

-

Cell Culture and Treatment: Culture GC3/c1 cells to near confluence. Incubate the cells with [³H]this compound (e.g., 1 µM) in serum-free medium for a specified time (e.g., 60 minutes) at 37°C. For competition experiments, pre-incubate cells with an excess of unlabeled sulofenur (e.g., 500 µM) before adding [³H]this compound.

-

UV Irradiation: Wash the cells with ice-cold PBS to remove unbound probe. Place the cells on ice and irradiate with a UV lamp at a close distance for 5-30 minutes.

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to X-ray film (autoradiography) to visualize the radiolabeled protein bands.

-

Identification of Labeled Proteins: Excise the labeled bands from a parallel stained gel and identify the proteins using mass spectrometry.

-

Subcellular Fractionation (Optional): Prior to SDS-PAGE, perform subcellular fractionation to determine the localization of the labeled proteins (e.g., nuclear, mitochondrial, microsomal fractions). Analyze the radioactivity in each fraction using a scintillation counter.

Conclusion

This compound serves as a valuable tool for investigating the mechanism of action of the antitumor agent sulofenur. Its increased potency and the cross-resistance observed in sulofenur-resistant cells validate its use as a photoaffinity analog. The primary mechanism of sulofenur appears to involve the disruption of mitochondrial function. The experimental protocols provided herein offer a framework for researchers to further explore the specific molecular interactions of sulofenur and its analogs within cancer cells, which may lead to the development of more targeted and effective anticancer therapies.

In-Depth Technical Guide: Intracellular Distribution and Binding of LY219703

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular distribution and binding characteristics of LY219703, a photoaffinity analogue of the antitumor diarylsulfonylurea, sulofenur (B34691). The data and methodologies presented are critical for understanding the mechanism of action and optimizing the development of related therapeutic agents.

Core Findings: Intracellular Accumulation and Subcellular Localization

This compound, a potent cytotoxic agent, demonstrates significant accumulation within human colon adenocarcinoma GC3/c1 cells. This accumulation is an active process, as evidenced by its inhibition by the uncoupling agent carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), suggesting a dependency on the mitochondrial membrane potential.

Upon photoactivation with UV light, [3H]this compound covalently binds to intracellular components, preventing its efflux. The majority of the radiolabeled drug is associated with particulate fractions of the cell.

Quantitative Subcellular Distribution of [3H]this compound

The following table summarizes the distribution of radiolabeled this compound in various subcellular fractions of GC3/c1 cells following photoactivation.

| Cellular Component | Percentage of Radiolabel Association |

| Particulate Components (Total) | 89% |

| Nuclei | ~6% |

| Mitochondria | ~52% |

| Microsomal Fraction | ~26% |

| Acetone-Extractable (from 320,000 g pellet) | ~20% |

Binding Characteristics and Competitive Displacement

The binding of this compound is competitive with other antitumor diarylsulfonylureas. Co-incubation of GC3/c1 cells with increasing concentrations of sulofenur (ISCU) progressively decreases the accumulation of [3H]this compound. Furthermore, in cells pre-loaded to a steady state with [3H]this compound, the addition of a high concentration of ISCU (500 µM) leads to a rapid displacement of the radiolabeled analogue. This suggests that these compounds share a common binding site or mechanism of intracellular transport.[1]

A subline of cells selected for resistance to ISCU demonstrated cross-resistance to this compound, further supporting a similar mechanism of action or resistance.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the intracellular distribution and binding of this compound.

Cell Culture and Drug Treatment

-

Cell Line: Human colon adenocarcinoma GC3/c1 cells were used.

-

Culture Conditions: Cells were maintained in appropriate culture medium and conditions.

-

Drug Incubation: Cells were incubated with [3H]this compound at a concentration of 1 µM to reach a steady state. For competitive displacement studies, sulofenur (ISCU) was added at varying concentrations.

Photoaffinity Labeling

-

Photoactivation: Following incubation with [3H]this compound, cells were exposed to UV light for a duration of 5-30 minutes to induce covalent binding of the photoaffinity analogue to its targets.

-

Wash: After photoactivation, cells were washed in a drug-free medium for 20 minutes to remove any unbound radiolabel.

Subcellular Fractionation

-

Cell Lysis: Cells were harvested and lysed to release intracellular components.

-

Differential Centrifugation: The cell lysate was subjected to a series of centrifugation steps at increasing speeds to separate different subcellular fractions:

-

Nuclear Pellet: Low-speed centrifugation to pellet nuclei.

-

Mitochondrial Pellet: Higher-speed centrifugation of the supernatant to pellet mitochondria.

-

Microsomal Pellet: Ultracentrifugation of the subsequent supernatant to pellet the microsomal fraction.

-

320,000 g Pellet: A high-speed centrifugation step to pellet smaller particulate components.

-

-

Radioactivity Measurement: The amount of radioactivity in each fraction was measured to determine the subcellular distribution of [3H]this compound.

Acetone (B3395972) Extraction

-

Pellet Treatment: The 320,000 g pellet was treated with acetone to extract lipid-soluble components.

-

Radioactivity Measurement: The amount of radioactivity in the acetone-soluble and insoluble fractions was quantified to determine the proportion of the drug associated with different types of molecules within the pellet.

Visualizations

Experimental Workflow for Subcellular Distribution

Caption: Workflow for determining the subcellular distribution of [3H]this compound.

Intracellular Distribution of this compound

Caption: Subcellular distribution of photoactivated [3H]this compound in GC3/c1 cells.

References

Unveiling the Antitumor Potential of Diarylsulfonylureas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylsulfonylurea (DSU) compounds have emerged as a compelling class of synthetic molecules with significant antitumor properties. Initially investigated for other therapeutic applications, their potent cytotoxic and cytostatic effects against a broad spectrum of cancer cell lines have garnered considerable interest in the field of oncology drug discovery. This technical guide provides an in-depth exploration of the core antitumor properties of diarylsulfonylurea compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals actively engaged in the pursuit of novel anticancer therapeutics.

Introduction

Diarylsulfonylureas are characterized by a central sulfonylurea moiety flanked by two aryl groups. The structural diversity achievable through substitutions on these aryl rings allows for the fine-tuning of their pharmacological properties. A notable example from this class is Sulofenur (LY186641), which progressed to Phase I clinical trials.[1] While showing some activity, its clinical development was hampered by toxicity.[2] Nevertheless, the preclinical efficacy of Sulofenur and other analogs like LY181984 and DW2282 continues to inspire the development of new derivatives with improved therapeutic indices.[1][3][4] The antitumor activity of these compounds is attributed to a multi-pronged mechanism of action, distinguishing them from classical chemotherapeutic agents.[1]

Mechanisms of Antitumor Action

The anticancer effects of diarylsulfonylurea compounds are not attributed to a single mode of action but rather a combination of cellular insults that culminate in cell cycle arrest and apoptosis. The primary mechanisms identified to date are detailed below.

Uncoupling of Mitochondrial Oxidative Phosphorylation

A key characteristic of many diarylsulfonylurea compounds is their ability to act as uncouplers of mitochondrial oxidative phosphorylation.[3][5] These lipophilic molecules can localize in the mitochondria and disrupt the proton gradient across the inner mitochondrial membrane, leading to a dissipation of the mitochondrial membrane potential.[3][5] This uncoupling effect increases oxygen consumption (state 4 respiration) without the concomitant production of ATP, ultimately leading to cellular energy depletion and contributing to cytotoxicity.[5]

Induction of Apoptosis

Diarylsulfonylureas are potent inducers of apoptosis, or programmed cell death, in cancer cells. Evidence suggests this occurs through multiple pathways. Some diarylurea compounds have been shown to inhibit the formation of the apoptosome complex, a key step in the intrinsic apoptotic pathway, which prevents the activation of caspase-9.[6][7] However, other studies indicate that DSU-induced apoptosis involves the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[8]

Cell Cycle Arrest at G2/M Phase

A hallmark of diarylsulfonylurea activity is the induction of cell cycle arrest at the G2/M transition phase.[9] This prevents cancer cells from entering mitosis and undergoing cell division. Mechanistically, this is often associated with the downregulation of key regulatory proteins, including Cyclin B1 and cyclin-dependent kinase 1 (Cdk1), which form a complex that is essential for mitotic entry.[9][10] The arrest at this checkpoint provides an opportunity for the cell to undergo apoptosis.

Inhibition of Tubulin Polymerization

Several diarylsulfonylurea derivatives have been identified as inhibitors of tubulin polymerization.[11][12][13] Microtubules, which are dynamic polymers of tubulin, are critical components of the mitotic spindle required for chromosome segregation during cell division. By binding to tubulin and preventing its assembly into microtubules, these compounds disrupt spindle formation, leading to mitotic arrest and subsequent apoptosis.[11][14] This mechanism is shared with other well-known anticancer agents like the vinca (B1221190) alkaloids and colchicine.[14]

Signaling Pathways

The antitumor effects of diarylsulfonylureas are mediated through the modulation of critical intracellular signaling pathways that control cell survival, proliferation, and death.

Caption: G2/M Phase Cell Cycle Arrest Induced by Diarylsulfonylureas.

Caption: Mitochondrial-Mediated Apoptosis by Diarylsulfonylureas.

Quantitative Antitumor Activity

The in vitro cytotoxic and antiproliferative activities of various diarylsulfonylurea compounds have been evaluated against a range of human cancer cell lines. The following tables summarize some of the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

Table 1: In Vitro Antiproliferative Activity of Novel Diarylsulfonylurea Derivatives

| Compound | Cell Line | Cancer Type | GI50 (µM) |

| 4a | Full Panel (MG-MID) | Mixed | 3.5 |

| 4c | Full Panel (MG-MID) | Mixed | 4.9 |

| 4d | Full Panel (MG-MID) | Mixed | 4.0 |

| Data extracted from a study on novel cyclohepta[b]thiophene-based diarylsulfonylureas.[15] |

Table 2: Cytotoxicity of N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea (ISCU) in Human Colon Adenocarcinoma Cells

| Cell Line | Condition | IC50 (µM) |

| GC3/c1 | Serum-free medium with growth factors | 0.51 |

| LYC5 (ISCU-resistant) | Serum-free medium with growth factors | 7.0 |

| GC3/c1 & LYC5 | Serum-free medium, 4-hour exposure | ~370 |

| Data demonstrating proliferation-dependent and -independent cytotoxicity.[4] |

Table 3: Antitumor Activity of a Diarylsulfonylurea Derivative against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HT460 | Human Lung Carcinoma | 0.055 |

| MKN-45 | Human Gastric Carcinoma | 0.064 |

| HT-29 | Human Colorectal Carcinoma | 0.16 |

| MDA-MB-231 | Human Breast Carcinoma | 0.49 |

| Data from a study evaluating a panel of 25 novel sulfonylurea compounds.[2][16] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antitumor properties of diarylsulfonylurea compounds.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the diarylsulfonylurea compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the diarylsulfonylurea compound at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method utilizes the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the diarylsulfonylurea compound as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to degrade RNA and prevent its staining).

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks. Quantify the percentage of cells in each phase of the cell cycle.

Conclusion

Diarylsulfonylurea compounds represent a promising class of antitumor agents with a unique and multifaceted mechanism of action. Their ability to simultaneously target several key cellular processes, including mitochondrial function, cell cycle progression, and cytoskeletal dynamics, makes them attractive candidates for further development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this intriguing class of molecules. Future research should focus on the synthesis of novel derivatives with improved efficacy and reduced toxicity, as well as a more detailed elucidation of their interactions with specific molecular targets within cancer cells.

References

- 1. Novel agents effective against solid tumors: the diarylsulfonylureas. Synthesis, activities, and analysis of quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Effects of diarylsulfonylurea antitumor agents on the function of mitochondria isolated from rat liver and GC3/c1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proliferation-dependent and -independent cytotoxicity by antitumor diarylsulfonylureas. Indication of multiple mechanisms of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of antitumor diarylsulfonylureas on in vivo and in vitro mitochondrial structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of diaryl heterocyclic derivatives targeting tubulin polymerization with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of tubulin polymerization by select alkenyldiarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antitumor evaluation of novel diarylsulfonylurea derivatives: molecular modeling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

The Role of LY219703 in Elucidating Drug Resistance Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents and research tools to understand and overcome this phenomenon. Diarylsulfonylureas represent a class of antitumor compounds with a unique mechanism of action. Within this class, LY219703, a photoaffinity analogue of the diarylsulfonylurea sulofenur (B34691), has emerged as a critical chemical probe. Its ability to form covalent bonds with target molecules upon photoactivation makes it an invaluable tool for dissecting the molecular interactions and subcellular localization patterns that contribute to the efficacy of and resistance to this class of drugs. This technical guide provides an in-depth overview of this compound, its parent compound sulofenur, and their roles in drug resistance studies. It includes a summary of key data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research in this area.

Introduction: The Challenge of Diarylsulfonylurea Resistance

Diarylsulfonylureas, such as sulofenur (LY186641), are a class of orally active antitumor agents that have demonstrated broad-spectrum activity against various solid tumors in preclinical models.[1] Unlike conventional chemotherapeutics that target DNA synthesis or cell division, diarylsulfonylureas exhibit a novel mechanism of action that is not fully understood but is associated with the uncoupling of mitochondrial oxidative phosphorylation.[2][3] These agents have been shown to accumulate in mitochondria, leading to morphological and functional changes in these organelles.[3]

Despite their initial promise, the clinical development of diarylsulfonylureas has been hampered by toxicities, including anemia and methemoglobinemia, and the emergence of drug resistance.[4][5] Understanding the mechanisms underlying this resistance is crucial for the development of more effective second-generation compounds and for identifying strategies to overcome resistance.

This compound: A Photoaffinity Probe for Studying Drug Resistance

This compound, chemically known as N-(4-azidophenylsulfonyl)-N'-(4-chlorophenyl)urea, was developed as a photoaffinity analogue of sulofenur. Photoaffinity labels are powerful tools in chemical biology that allow for the identification of drug-binding proteins and the characterization of drug-target interactions. This compound incorporates a photoactivatable azido (B1232118) group, which, upon exposure to UV light, forms a highly reactive nitrene intermediate that covalently crosslinks to nearby molecules. This property allows researchers to "trap" and identify the binding partners of the drug within the cell.

Studies have shown that this compound is a more potent cytotoxic agent than sulofenur. Importantly, a human colon adenocarcinoma cell line (GC3/c1) selected for resistance to sulofenur demonstrated cross-resistance to this compound, indicating a shared mechanism of action and resistance. This cross-resistance underscores the utility of this compound as a relevant tool for investigating the mechanisms of resistance to the broader class of diarylsulfonylurea antitumor agents.

Quantitative Data Summary

The subcellular distribution of this compound is critical to understanding its mechanism of action and potential resistance pathways. The following table summarizes the quantitative data on the subcellular localization of [3H]this compound in human colon adenocarcinoma GC3/c1 cells following photoactivation.

| Subcellular Fraction | Percentage of Radiolabel Association |

| Nuclei | ~6% |

| Mitochondria | ~52% |

| Microsomal Fraction | ~26% |

| Total Particulate | ~89% |

Data extracted from biochemical fractionation studies.

Signaling Pathways and Experimental Workflows

Hypothesized Mechanism of Action and Resistance

The primary mechanism of action of diarylsulfonylureas is believed to involve their accumulation in mitochondria and subsequent disruption of mitochondrial function, potentially through the uncoupling of oxidative phosphorylation. Resistance may arise from alterations in drug transport, leading to reduced intracellular accumulation, or modifications of mitochondrial components that prevent drug binding or mitigate its effects.

Caption: Hypothesized mechanism of this compound action and resistance.

Experimental Workflow for Target Identification using this compound

The use of this compound as a photoaffinity probe enables a systematic workflow for identifying its molecular targets, which are likely involved in the drug resistance mechanism.

References

- 1. Novel agents effective against solid tumors: the diarylsulfonylureas. Synthesis, activities, and analysis of quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of diarylsulfonylurea antitumor agents on the function of mitochondria isolated from rat liver and GC3/c1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of antitumor diarylsulfonylureas on in vivo and in vitro mitochondrial structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I trial of sulofenur (LY186641) given orally on a daily x 21 schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor activity and clinical pharmacology of sulofenur in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of LY219703

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY219703, identified as N-(4-azidophenylsulfonyl)-N'-(4-chlorophenyl)urea, is a photoaffinity analogue of the antitumor agent sulofenur. As a member of the diarylsulfonylurea class of compounds, it holds potential for investigation in oncology. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with its solubility characteristics. The information presented herein is intended to support further research and development efforts related to this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. While experimental data for this compound is limited in publicly available literature, a combination of its known chemical structure and computational predictions allows for the estimation of its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(4-azidophenylsulfonyl)-N'-(4-chlorophenyl)urea | |

| Chemical Formula | C₁₃H₁₀ClN₅O₃S | Calculated |

| Molecular Weight | 367.77 g/mol | Calculated |

| Predicted Melting Point | Not available | |

| Predicted Boiling Point | Not available | |

| Predicted pKa | Not available | |

| Predicted logP | Not available |

Note: Predicted values are computationally generated and should be confirmed by experimental analysis.

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility |

| Water | Poorly soluble |

| Ethanol | Slightly soluble to soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Aqueous Buffers (pH dependent) | Solubility likely increases with pH |

Experimental Protocols

Determination of Physicochemical Properties

A detailed experimental protocol for the full characterization of this compound would involve the following methodologies:

-

Synthesis and Purification:

-

A potential synthetic route for N-(4-azidophenylsulfonyl)-N'-(4-chlorophenyl)urea could involve the reaction of 4-azidophenylsulfonyl isocyanate with 4-chloroaniline.

-

Purification of the crude product would likely be achieved through recrystallization or column chromatography.

-

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

-

Determination of Physical Constants:

-

Melting Point: Determined using a calibrated melting point apparatus.

-

pKa: Potentiometric titration would be a suitable method to determine the acid dissociation constant(s).

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method or a reverse-phase high-performance liquid chromatography (RP-HPLC) method could be employed to determine the lipophilicity.

-

Solubility Determination Protocol

The following is a generalized experimental workflow for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in water, ethanol, DMSO, and a series of aqueous buffers at different pH values (e.g., 2.0, 5.0, 7.4, and 9.0).

Materials:

-

This compound (purified solid)

-

Solvents: Deionized water, Ethanol (anhydrous), DMSO (anhydrous)

-

Buffer solutions (e.g., phosphate-citrate or phosphate (B84403) buffers)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatograph (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each solvent or buffer to the respective vials.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC).

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the calibration curve.

-

Express the solubility in appropriate units (e.g., mg/mL or µg/mL).

-

Potential Signaling Pathways and Mechanism of Action

As a photoaffinity analogue of the antitumor diarylsulfonylurea sulofenur, this compound is suggested to share a similar mechanism of action. While the precise molecular targets of this class of compounds are not fully elucidated, research on related diarylsulfonylureas suggests that their anticancer effects may involve the induction of apoptosis.

Below is a proposed signaling pathway that could be investigated for this compound, based on the known mechanisms of similar anticancer agents.

Caption: Proposed mechanism of action for this compound-induced apoptosis.

This diagram illustrates a hypothetical pathway where this compound, after cellular uptake, accumulates in the mitochondria, leading to an increase in reactive oxygen species (ROS). The elevated ROS levels can then trigger intrinsic apoptotic signaling cascades, culminating in caspase activation and programmed cell death. It is important to note that this is a putative pathway and requires experimental validation.

Conclusion

This compound presents an interesting profile as a potential antitumor agent, warranting further investigation. This guide has compiled the available and predicted physicochemical and solubility data for this compound. The provided experimental protocols offer a framework for the systematic characterization of this compound. Future research should focus on obtaining empirical data to validate the predicted properties and to elucidate the precise molecular mechanisms underlying its biological activity. Such studies will be crucial for advancing the development of this compound as a potential therapeutic agent.

Molecular Targets of LY219703 in Adenocarcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY219703, a photoaffinity analogue of the antitumor diarylsulfonylurea sulofenur (B34691), has demonstrated potent cytotoxic activity against human adenocarcinoma cells. This technical guide synthesizes the available preclinical data to elucidate the molecular targets of this compound, drawing upon the established mechanisms of its parent compound, sulofenur. The primary mode of action appears to be multi-targeted, with a significant concentration of the compound and its effects localized to the mitochondria and the plasma membrane. Key molecular targets and affected signaling pathways include a tumor-specific plasma membrane NADH oxidase and critical regulators of cell survival, proliferation, and angiogenesis, such as the PI3K/Akt/mTOR, STAT3/HIF-1α/VEGF, and FOXO signaling cascades. This document provides a comprehensive overview of these targets, quantitative data where available, detailed experimental methodologies for relevant assays, and visual representations of the implicated signaling pathways and experimental workflows.

Introduction

This compound, chemically identified as N-(4-azidophenylsulfonyl)-N'-(4-chlorophenyl)urea, is a photoactivatable diarylsulfonylurea designed as a probe to investigate the intracellular distribution and binding of antitumor diarylsulfonylureas like sulofenur[1]. Studies have shown its efficacy as a cytotoxic agent against human colon adenocarcinoma cell lines, with evidence suggesting a mechanism of action similar to sulofenur[1]. A notable characteristic of these compounds is their tendency to concentrate within cellular compartments, particularly the mitochondria, indicating that key molecular targets reside within this organelle[1]. This guide will delve into the identified and inferred molecular targets of this compound in adenocarcinoma, providing a technical framework for further research and drug development.

Primary Molecular Targets

Based on studies of this compound and its analogues, the primary molecular targets can be categorized into two main groups: a plasma membrane-associated enzyme and several interconnected intracellular signaling pathways.

Plasma Membrane NADH Oxidase

A key molecular target identified for diarylsulfonylureas is a tumor-specific NADH oxidase located on the plasma membrane[2]. Inhibition of this enzyme has been linked to the antitumor activity of these compounds.

-

Function: This enzyme is involved in the transfer of electrons from cytosolic NADH to extracellular acceptors, a process that is often upregulated in cancer cells to support rapid proliferation[3].

-

Inhibition: Antitumor sulfonylureas, including a compound structurally related to sulofenur (LY181984), have been shown to inhibit this NADH oxidase activity with high affinity[2]. The inhibition appears to be selective for the tumor-associated form of the enzyme, as the NADH oxidase activity in non-cancerous cells is significantly less affected[2].

Affected Signaling Pathways

The cytotoxic effects of diarylsulfonylureas are mediated through the modulation of several critical signaling pathways that regulate cell growth, survival, and angiogenesis. The following sections detail the key pathways likely affected by this compound in adenocarcinoma, based on the known actions of related compounds.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers, including adenocarcinoma.

-

Mechanism of Disruption: Sulforaphane (B1684495) (SFN), a compound that shares some downstream effects with sulfonylureas, has been shown to inhibit the PI3K/Akt/mTOR pathway[4][5][6]. This inhibition leads to decreased phosphorylation of key downstream effectors like Akt and mTOR, ultimately resulting in reduced cell proliferation and induction of apoptosis[5][7].

STAT3/HIF-1α/VEGF Signaling Axis

The STAT3/HIF-1α/VEGF signaling pathway is crucial for tumor angiogenesis, the process of forming new blood vessels that supply tumors with nutrients and oxygen.

-

Mechanism of Disruption: Studies have demonstrated that sulforaphane can inhibit this pathway by reducing the phosphorylation of STAT3, which in turn downregulates the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF)[8][9][10][11]. This leads to a suppression of the angiogenic potential of cancer cells.

FOXO Signaling Pathway

The Forkhead Box O (FOXO) family of transcription factors are important tumor suppressors that regulate the expression of genes involved in cell cycle arrest, apoptosis, and stress resistance.

-

Mechanism of Activation: The activity of FOXO proteins is negatively regulated by the PI3K/Akt pathway. Inhibition of Akt by compounds like sulforaphane leads to the dephosphorylation and nuclear translocation of FOXO proteins, where they can exert their tumor-suppressive functions[4][12][13].

Quantitative Data

Quantitative data on the direct molecular interactions of this compound are limited. However, data from studies on the parent compound, sulofenur, and the functionally similar compound, sulforaphane, provide valuable insights into the potential potency of this compound.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Sulforaphane | MDA MB 231 (Breast Cancer) | MTT Assay (24h) | 21 µM | [14] |

| Sulforaphane | MCF-7 (Breast Cancer) | MTT Assay (24h) | 19 µM | [14] |

| Sulforaphane | SKBR-3 (Breast Cancer) | MTT Assay (24h) | 25 µM | [14] |

| Sulforaphane | MCF-12A (Normal Breast) | MTT Assay (48h) | 40.5 µM | [14] |

Table 1: Cytotoxicity of Sulforaphane in various cell lines. While not this compound, these values for a compound with overlapping downstream effects suggest the potential range of cytotoxic concentrations.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its molecular targets.

Photoaffinity Labeling

This technique is crucial for identifying the direct binding partners of this compound.

-

Probe Synthesis: Synthesize the photoaffinity probe by incorporating a photoreactive group (in the case of this compound, an aryl azide) and a reporter tag (e.g., a radiolabel or a clickable alkyne group) into the ligand of interest.

-

Incubation: Incubate the photoaffinity probe with the biological sample (e.g., cell lysate, purified protein) to allow for binding to its target(s).

-

UV Irradiation: Expose the mixture to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its target protein(s).

-

Identification of Labeled Proteins:

-

If a radiolabel was used, separate the proteins by SDS-PAGE and detect the labeled proteins by autoradiography.

-

If a clickable tag was used, perform a click chemistry reaction to attach a biotin (B1667282) or fluorescent tag. The tagged proteins can then be enriched using streptavidin beads and identified by mass spectrometry.

-

-

Competition Assay: To confirm specific binding, perform the labeling in the presence of an excess of the non-photoreactive parent compound (sulofenur). A decrease in the labeling of a specific protein indicates competitive and specific binding.

Western Blotting for PI3K/Akt/mTOR Pathway Analysis

-

Cell Culture and Treatment: Culture adenocarcinoma cells to 70-80% confluency and treat with various concentrations of the test compound (e.g., this compound or sulofenur) for desired time points. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, S6K, 4E-BP1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

STAT3 Luciferase Reporter Assay

-

Cell Transfection: Co-transfect adenocarcinoma cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

-

Cell Treatment: After 24-48 hours, treat the transfected cells with the test compound for a specified duration.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. A decrease in the normalized luciferase activity indicates inhibition of the STAT3 signaling pathway.

VEGF Secretion Assay (ELISA)

-

Cell Culture and Treatment: Plate adenocarcinoma cells and treat with the test compound for 24-48 hours.

-

Conditioned Media Collection: Collect the cell culture supernatant (conditioned media).

-

ELISA: Quantify the concentration of VEGF in the conditioned media using a commercially available VEGF ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using recombinant VEGF. Determine the concentration of VEGF in the samples by interpolating from the standard curve. A reduction in VEGF concentration in the treated samples compared to the control indicates inhibition of VEGF secretion.

FOXO Nuclear Translocation Assay

-

Cell Culture and Treatment: Grow adenocarcinoma cells on coverslips or in imaging-compatible plates and treat with the test compound.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody specific for a FOXO protein (e.g., FOXO1 or FOXO3a).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the FOXO protein in individual cells. An increase in the nuclear-to-cytoplasmic fluorescence ratio in treated cells compared to control cells indicates induction of FOXO nuclear translocation.

Visualizations

Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. High-capacity redox control at the plasma membrane of mammalian cells: trans-membrane, cell surface, and serum NADH-oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulforaphane inhibits angiogenesis through activation of FOXO transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical Efficacy and Involvement of AKT, mTOR, and ERK Kinases in the Mechanism of Sulforaphane against Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. Sulforaphane exerts anti-angiogenesis effects against hepatocellular carcinoma through inhibition of STAT3/HIF-1α/VEGF signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sulforaphane exerts anti-angiogenesis effects against hepatocellular carcinoma through inhibition of STAT3/HIF-1α/VEGF signalling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. Sulforaphane inhibits hypoxia-induced HIF-1α and VEGF expression and migration of human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulforaphane: a natural organosulfur having potential to modulate apoptosis and survival signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Pathways Related to Sulforaphane as Adjuvant Treatment: A Nanomedicine Perspective in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Effects of LY219703 in Tumor Cells: An In-Depth Technical Guide

An extensive review of publicly available scientific literature and clinical trial data reveals no specific information regarding a compound designated as LY219703 and its effects on cellular metabolism in tumor cells.

This suggests several possibilities:

-

Incorrect Designation: The identifier "this compound" may be inaccurate or represent an internal codename that has not been publicly disclosed.

-

Early-Stage Compound: The compound may be in a very early stage of preclinical development, with no data yet published in the public domain.

-

Project Discontinuation: Research and development on this particular compound may have been discontinued (B1498344) before reaching a stage that would necessitate public disclosure or publication.

While it is not possible to provide a detailed technical guide on a compound for which no public information exists, this report will briefly touch upon general mechanisms of metabolic modulation in cancer therapy that are relevant to the interests of researchers, scientists, and drug development professionals. This includes targeting key metabolic pathways that are often dysregulated in tumor cells.

General Principles of Targeting Tumor Cell Metabolism

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. This altered metabolism, often referred to as a hallmark of cancer, presents a number of potential therapeutic targets. Key metabolic pathways frequently exploited by tumors include:

-

Aerobic Glycolysis (The Warburg Effect): Many cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.

-

Glutaminolysis: The increased use of glutamine as a carbon and nitrogen source for biosynthesis and energy production.

-

Lipid Metabolism: Alterations in fatty acid synthesis and oxidation to support membrane production and signaling.

-

One-Carbon Metabolism: Enhanced flux through pathways that provide one-carbon units for nucleotide synthesis and methylation reactions.

Therapeutic strategies aimed at these pathways often involve the development of small molecule inhibitors that target key enzymes or transporters.

Hypothetical Signaling Pathways and Experimental Workflows

To illustrate the types of investigations that would be necessary to characterize the metabolic effects of a novel anti-cancer agent, the following diagrams depict hypothetical signaling pathways and experimental workflows.

Caption: Hypothetical signaling pathway of this compound action.

Caption: A typical experimental workflow for metabolomic analysis.

Conclusion

While the specific effects of this compound on tumor cell metabolism remain unknown due to a lack of public information, the field of cancer metabolism continues to be a promising area for the discovery and development of novel therapeutics. Researchers and scientists are encouraged to monitor public disclosures from pharmaceutical companies and the scientific literature for any future information that may become available regarding this or other novel metabolic inhibitors. Should data on this compound emerge, a comprehensive analysis incorporating quantitative data, detailed experimental protocols, and pathway visualizations would be warranted.

Methodological & Application

Protocol for Photoaffinity Labeling Experiments: A General Guideline

Initial Note: A thorough search for "LY219703" in the context of photolabeling experiments did not yield any specific protocols or scientific literature. This suggests that "this compound" may be an internal designation, a misnomer, or a compound not yet publicly described for this application. The following application notes and protocols are therefore provided as a general guideline for conducting photoaffinity labeling experiments with a suitable photoaffinity probe. Researchers should adapt these protocols based on the specific characteristics of their probe and biological system.

Application Notes

Photoaffinity labeling (PAL) is a powerful technique to identify and characterize ligand-protein interactions.[1][2][3] The method utilizes a photoactivatable probe, which is a molecule of interest derivatized with a photoreactive group (e.g., phenylazide, benzophenone, or diazirine) and often an affinity tag (e.g., biotin (B1667282), alkyne) for enrichment.[1][2][4] Upon irradiation with UV light of a specific wavelength, the photoreactive group forms a highly reactive intermediate that covalently crosslinks the probe to its interacting protein(s).[2][4] Subsequent enrichment of the crosslinked complexes and analysis by mass spectrometry allows for the identification of the target proteins.

Key Considerations for a Successful Photoaffinity Labeling Experiment:

-

Probe Design: The photoaffinity probe should retain high affinity and specificity for its target. The photoreactive group and the affinity tag should be positioned such that they do not sterically hinder the binding of the probe to its target.[2]

-

Photoreactive Group Selection: The choice of the photoreactive group depends on factors such as chemical stability, activation wavelength, and reactivity of the generated intermediate.[1][2] Diazirines are often favored for their small size and the highly reactive carbene intermediate they form upon photolysis.[2]

-

UV Irradiation: The wavelength and duration of UV irradiation must be optimized to ensure efficient crosslinking while minimizing damage to proteins and cells.[2]

-

Controls: Appropriate controls are crucial for data interpretation. These include experiments conducted without the photoaffinity probe, without UV irradiation, and with a competitor ligand to demonstrate the specificity of the interaction.

Experimental Protocols

In Vitro Photoaffinity Labeling of a Recombinant Protein

This protocol describes the photoaffinity labeling of a purified recombinant protein to validate the interaction with a photoaffinity probe.

Materials:

-

Purified recombinant protein of interest

-

Photoaffinity probe (e.g., with a diazirine group and a biotin tag)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV lamp (e.g., 365 nm)

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment

-

Streptavidin-HRP conjugate

-

Chemiluminescence substrate

Procedure:

-

Binding Reaction:

-

Prepare a reaction mixture containing the purified recombinant protein (e.g., 1-5 µM) and the photoaffinity probe (e.g., 1-10 µM) in PBS.

-

As a negative control, prepare a reaction mixture without the photoaffinity probe.

-

For a competition control, pre-incubate the protein with an excess (e.g., 100-fold) of the non-photoreactive parent molecule before adding the photoaffinity probe.

-

Incubate the reactions for 30-60 minutes at 4°C to allow for binding.

-

-

UV Crosslinking:

-

Place the reaction mixtures in a 96-well plate on ice.

-

Irradiate the samples with a UV lamp (e.g., 365 nm) for 5-15 minutes. The optimal irradiation time should be determined empirically.

-

Prepare a control sample that is not exposed to UV light.

-

-

Analysis by SDS-PAGE and Western Blotting:

-

Add SDS-PAGE loading buffer to each sample and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with streptavidin-HRP conjugate (to detect the biotinylated probe) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Expected Results: A specific band corresponding to the molecular weight of the protein-probe adduct should be observed in the lane with the probe and UV irradiation. This band should be absent or significantly reduced in the control lanes (no probe, no UV, and competition).

In-Cell Photoaffinity Labeling and Target Identification

This protocol describes the identification of protein targets of a photoaffinity probe in a cellular context.

Materials:

-

Cultured cells

-

Cell culture medium

-

Photoaffinity probe

-

PBS

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin agarose (B213101) beads

-

Wash buffers (e.g., with varying salt concentrations and detergents)

-

Elution buffer (e.g., containing biotin)

-

Mass spectrometry facility for protein identification

Procedure:

-

Cell Treatment and Labeling:

-

Seed cells in a suitable culture dish and grow to 80-90% confluency.

-

Treat the cells with the photoaffinity probe at a desired concentration (e.g., 1-10 µM) in serum-free medium for a specific duration (e.g., 1-4 hours).

-

Include control groups: untreated cells, cells treated with the probe but not irradiated, and cells pre-treated with a competitor.

-

-

UV Crosslinking:

-

Wash the cells with cold PBS to remove unbound probe.

-

Irradiate the cells with UV light (e.g., 365 nm) on ice for 5-15 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells with lysis buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the supernatant.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the protein lysate with streptavidin agarose beads overnight at 4°C with gentle rotation.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using an elution buffer.

-

Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or on-bead tryptic digestion).

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the digested peptides by LC-MS/MS.

-

Identify the proteins using a protein database search algorithm.

-

Compare the protein lists from the experimental and control groups to identify specific binding partners of the photoaffinity probe.

-

Data Presentation

Quantitative data from photoaffinity labeling experiments can be summarized in tables for clear comparison.

Table 1: In Vitro Binding Affinity of the Photoaffinity Probe

| Compound | Target Protein | Binding Affinity (Kd) |

| Parent Molecule | Protein X | 50 nM |

| Photoaffinity Probe | Protein X | 75 nM |

Table 2: Summary of Proteins Identified by In-Cell Photoaffinity Labeling

| Protein ID | Gene Name | Spectral Counts (Probe + UV) | Spectral Counts (Probe - UV) | Spectral Counts (Competitor) |

| P12345 | GENE1 | 150 | 5 | 10 |

| Q67890 | GENE2 | 120 | 8 | 15 |

| R54321 | GENE3 | 10 | 7 | 8 |

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

References

- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of LY219703

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY219703, a photoactivatable diarylsulfonylurea, is an analog of the antitumor agent sulofenur (B34691).[1] Like other compounds in the diarylsulfonylurea class, this compound exhibits cytotoxic effects against cancer cells. The primary mechanism of action for these compounds is believed to be the uncoupling of mitochondrial oxidative phosphorylation. This disruption of mitochondrial function leads to a decrease in cellular ATP production, a drop in the mitochondrial membrane potential, and can ultimately trigger apoptotic cell death.[2] Studies have indicated that this compound is a more potent cytotoxic agent than sulofenur in certain cancer cell lines, such as human colon adenocarcinoma cells.[1]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT assay. Additionally, a protocol for the crystal violet assay is included as an alternative method. The provided protocols are intended to serve as a comprehensive guide for researchers investigating the anticancer properties of this compound.

Data Presentation

While specific IC50 values for this compound are not widely published, the available literature indicates its cytotoxic potency relative to the well-characterized diarylsulfonylurea, sulofenur.

Table 1: Cytotoxicity of Diarylfulfonylureas Against Human Colon Adenocarcinoma Cells (GC3/c1)

| Compound | Relative Potency | IC50 (µM) |

| This compound | More potent than Sulofenur[1] | Data not available |

| Sulofenur | - | ~5.5 (7-day exposure) |

Note: The IC50 value for sulofenur is provided as a reference point based on its structural and mechanistic similarity to this compound.

Signaling Pathway of Diarylfulfonylureas

The proposed signaling pathway for diarylsulfonylureas like this compound primarily involves the disruption of mitochondrial function.

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Experimental Protocols

Two standard colorimetric assays for determining cytotoxicity are detailed below: the MTT assay, which measures metabolic activity, and the Crystal Violet assay, which quantifies cell adherence.

Experimental Workflow: Cytotoxicity Assay

Caption: General experimental workflow for in vitro cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., human colon adenocarcinoma GC3/c1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader (capable of reading absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the IC50.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only for background measurement).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-